1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde
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Overview
Description
1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 4-position, and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted nitriles with chloro-substituted aldehydes in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like nickel or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Phenyl-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 1-Phenyl-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
- 2,4-Dichloro-1-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde thiosemicarbazone
Uniqueness: 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a chlorine atom on the imidazole ring enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-chloro-3-phenylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-14)13(7-12-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGFJNURHKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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